molecular formula C25H25NO7 B11128807 methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate

methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate

Cat. No.: B11128807
M. Wt: 451.5 g/mol
InChI Key: LAJRWNJAUJELHW-UHFFFAOYSA-N
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Description

Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, which is a type of coumarin, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common method involves the initial formation of the chromen-4-one core through the cyclization of appropriate precursors. This is followed by the introduction of the piperidine ring via nucleophilic substitution reactions. The final step involves the esterification of the resulting intermediate to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-4-one core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chromen-4-one core is known for its biological activity, including anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidin-4-yl)acetate is unique due to its combination of a chromen-4-one core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 2-[1-[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C25H25NO7/c1-31-24(30)11-16-7-9-26(10-8-16)23(29)15-32-18-12-19(27)25-20(28)14-21(33-22(25)13-18)17-5-3-2-4-6-17/h2-6,12-14,16,27H,7-11,15H2,1H3

InChI Key

LAJRWNJAUJELHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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